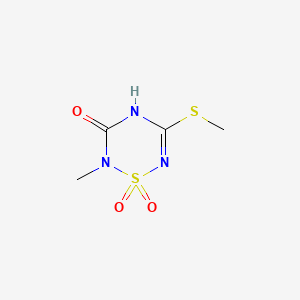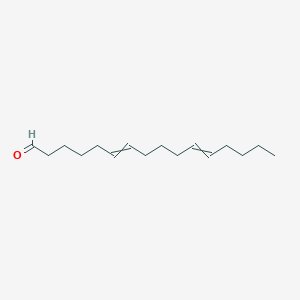
Hexadeca-6,11-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadeca-6,11-dienal is an organic compound with the molecular formula C16H28O. It is a polyunsaturated fatty aldehyde characterized by the presence of two double bonds at the 6th and 11th positions. This compound is notable for its role as a pheromone in various insect species, particularly in moths, where it serves as a key component in mating communication.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadeca-6,11-dienal can be synthesized through several methods. One common approach involves the use of commercially available starting materials such as 10-bromo-1-decanol. The synthesis typically involves key reactions like Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis . The terminal formyl group is often introduced early in the synthesis to avoid isomerization of the conjugated diene system .
Industrial Production Methods: Industrial production of this compound often requires scalable and efficient synthetic routes. The use of diethylacetal intermediates and selective oxidation methods are common in large-scale production . The synthesis must be carefully controlled to maintain the integrity of the (Z,Z)-conjugated diene system.
Chemical Reactions Analysis
Types of Reactions: Hexadeca-6,11-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadeca-6,11-dienol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hexadeca-6,11-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Industry: Utilized in the production of pheromone traps for pest management in agriculture.
Mechanism of Action
Hexadeca-6,11-dienal exerts its effects primarily through its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a series of molecular events that lead to behavioral responses such as attraction or mating. The compound’s double bonds and aldehyde group are critical for its interaction with these receptors .
Comparison with Similar Compounds
Hexadeca-6,11-dienal can be compared with other similar compounds, such as:
Hexadeca-10,12-dienal: Another insect pheromone with double bonds at different positions.
Hexadeca-4,6,11-trienal: Contains an additional double bond, making it a triene.
Hexadeca-10,12-dien-1-ol: The corresponding alcohol of Hexadeca-10,12-dienal.
Uniqueness: this compound is unique due to its specific double bond positions and its role in pheromone communication in certain moth species. Its synthesis and stability are also distinct challenges compared to other similar compounds .
Properties
CAS No. |
58701-06-7 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadeca-6,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-11,16H,2-4,7-9,12-15H2,1H3 |
InChI Key |
UVAAPIIWFSOFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


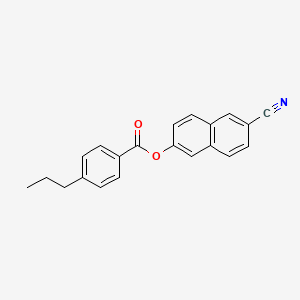
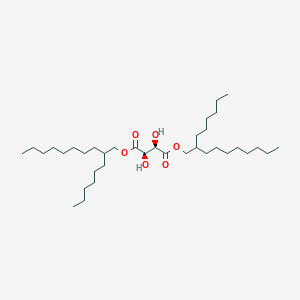
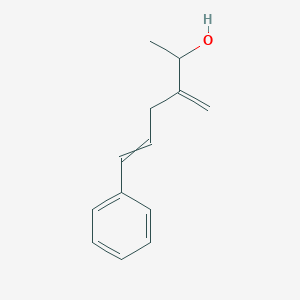

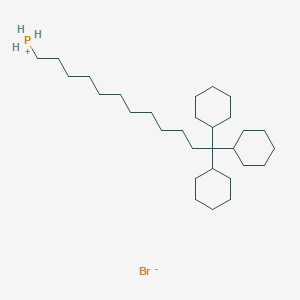
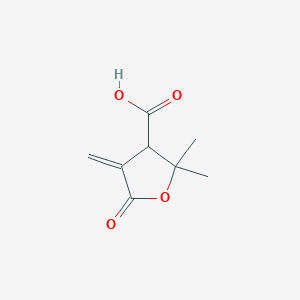
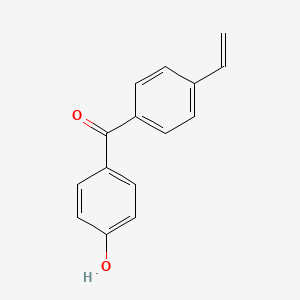
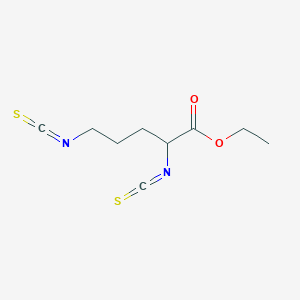
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)

![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)

